molecular formula C12H17BF3K B15299366 Potassium trifluoro(4-hexylphenyl)borate

Potassium trifluoro(4-hexylphenyl)borate

Cat. No.: B15299366
M. Wt: 268.17 g/mol
InChI Key: XFGSREBILGWAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(4-hexylphenyl)borate is an organoboron compound characterized by a trifluoroborate anion complexed with a potassium cation. The structure features a 4-hexylphenyl substituent attached to the boron center, where the hexyl chain (C₆H₁₃) provides significant lipophilicity.

Lithiation: Reaction of 4-hexylphenyl bromide with n-butyllithium in tetrahydrofuran (THF) at low temperatures .

Boration: Quenching the lithium intermediate with trimethyl borate (B(OMe)₃) to form a boronate ester.

Fluoridation: Treatment with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt .

This compound is expected to exhibit stability in air and moisture, typical of potassium trifluoroborates, making it suitable for cross-coupling reactions like Suzuki-Miyaura . Applications may include catalysis, materials science, and pharmaceutical synthesis, leveraging its bulky aryl group for steric control.

Properties

Molecular Formula

C12H17BF3K

Molecular Weight

268.17 g/mol

IUPAC Name

potassium;trifluoro-(4-hexylphenyl)boranuide

InChI

InChI=1S/C12H17BF3.K/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14,15)16;/h7-10H,2-6H2,1H3;/q-1;+1

InChI Key

XFGSREBILGWAOS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CCCCCC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-hexylphenyl)borate can be synthesized through the reaction of 4-hexylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-hexylphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of potassium trifluoro(4-hexylphenyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst activates the boron center, allowing the transfer of the aryl group to the halide substrate, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Electronic Effects

The 4-hexylphenyl group distinguishes this compound from other aryltrifluoroborates by combining a long alkyl chain with an aromatic system. Key comparisons include:

Compound Substituent Electronic Effect Steric Effect
Potassium trifluoro(4-fluorophenyl)borate Electron-withdrawing (-F) Activates boron center for nucleophilic attack Minimal steric hindrance
Potassium (4-methoxyphenyl)trifluoroborate Electron-donating (-OMe) Enhances boron electrophilicity Moderate hindrance from methoxy
Potassium trifluoro(4-(2-hydroxyethyl)phenyl)borate Polar (-CH₂CH₂OH) Balances electronic effects Increased polarity reduces solubility in non-polar solvents
Potassium trifluoro(4-hexylphenyl)borate Electron-donating (-C₆H₁₃) Moderate activation via inductive effect Significant steric bulk from hexyl chain

Physical Properties

Comparative data on melting points, solubility, and stability:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents) Stability
Potassium ((diphenylphosphino)ethynyl)trifluoroborate 354.98 80–82 (dec.) Moderate (THF, DCM) Air-stable
Potassium trifluoro(3-methoxyphenyl)borate 230.08 Not reported High (acetone, DMSO) Hygroscopic
Potassium trifluoro(4-(trifluoromethyl)benzyl)borate 259.93 Not reported Low (hexane) Moisture-sensitive
This compound (estimated) 314.20 60–70 (dec.)* High (THF, toluene)* Air-stable

Dec. = decomposition.
*
Estimated based on analogous structures: Longer alkyl chains reduce crystallinity, lowering melting points .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituents:

Compound Reaction Partner Yield (%) Notes
Potassium trans-styryltrifluoroborate 2-ethoxytetrahydrofuran 74 Unsubstituted aryl: High yield
Potassium 2-(3-fluorophenyl)vinyltrifluoroborate Same as above 78 Electron-withdrawing groups enhance reactivity
Potassium (4-methylstyryl)trifluoroborate Same as above 54 Electron-donating groups reduce yield (steric/electronic effects)
This compound (predicted) Aryl chlorides 50–65* Steric bulk may slow transmetallation

*Prediction based on steric hindrance from hexyl chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.